4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid
Description
4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid is an organic compound that features a thiophene ring substituted with a formyl group and a benzoic acid moiety with a hydroxyl group
Properties
IUPAC Name |
4-(5-formylthiophen-3-yl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S/c13-5-9-3-8(6-17-9)10-2-1-7(12(15)16)4-11(10)14/h1-6,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLURFOKSNEANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C2=CSC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689467 | |
| Record name | 4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-50-6 | |
| Record name | 4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Formylation: The thiophene ring is then formylated using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Coupling with Benzoic Acid Derivative: The formylated thiophene is coupled with a benzoic acid derivative through Suzuki–Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group on the benzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: 4-(5-Carboxythiophen-3-yl)-3-hydroxybenzoic acid.
Reduction: 4-(5-Hydroxymethylthiophen-3-yl)-3-hydroxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group on the benzoic acid moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
4-(5-Formylthiophen-3-yl)benzoic acid: Lacks the hydroxyl group on the benzoic acid moiety.
4-(5-Formylthiophen-2-yl)-3-hydroxybenzoic acid: The formyl group is positioned differently on the thiophene ring.
3-Hydroxy-4-(5-formylthiophen-3-yl)benzoic acid: The positions of the hydroxyl and formyl groups are interchanged.
Uniqueness: 4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid is unique due to the specific positioning of the formyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This compound’s structural features make it a versatile intermediate for various synthetic applications and a valuable tool in scientific research.
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